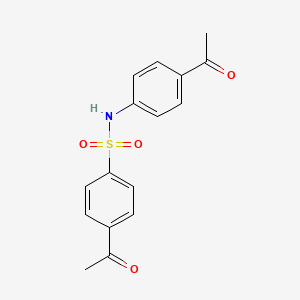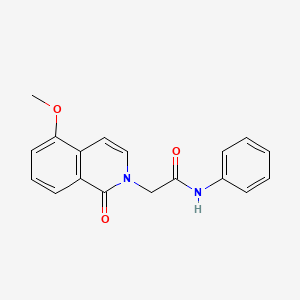
3-(4-oxoquinazolin-3(4H)-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-oxoquinazolin-3(4H)-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide, also known as QNZ, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. QNZ has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Wirkmechanismus
3-(4-oxoquinazolin-3(4H)-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide exerts its biological effects by inhibiting the activity of NF-κB. NF-κB is a transcription factor that regulates the expression of genes involved in immune and inflammatory responses. Inhibition of NF-κB activity by 3-(4-oxoquinazolin-3(4H)-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide leads to a reduction in the production of pro-inflammatory cytokines and chemokines, which are responsible for the recruitment of immune cells to sites of inflammation.
Biochemical and Physiological Effects:
3-(4-oxoquinazolin-3(4H)-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor properties, 3-(4-oxoquinazolin-3(4H)-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide has been shown to have anti-viral activity against a number of viruses, including HIV, hepatitis B virus, and influenza virus. 3-(4-oxoquinazolin-3(4H)-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-oxoquinazolin-3(4H)-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide is a small molecule inhibitor that is relatively easy to synthesize and can be used in a variety of experimental settings. 3-(4-oxoquinazolin-3(4H)-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide has been shown to be effective in a wide range of cell types and animal models, making it a versatile tool for studying the role of NF-κB in various biological processes. However, like all experimental tools, 3-(4-oxoquinazolin-3(4H)-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide has limitations. 3-(4-oxoquinazolin-3(4H)-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide may have off-target effects that could complicate data interpretation, and its efficacy may vary depending on the experimental conditions.
Zukünftige Richtungen
There are many potential future directions for research on 3-(4-oxoquinazolin-3(4H)-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide. One area of focus could be the development of more potent and selective inhibitors of NF-κB that could be used in clinical settings. Another area of interest could be the exploration of the potential therapeutic applications of 3-(4-oxoquinazolin-3(4H)-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide in the treatment of viral infections, neurodegenerative diseases, and other conditions. Additionally, further research could be done to better understand the mechanism of action of 3-(4-oxoquinazolin-3(4H)-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide and its effects on various biological processes.
Synthesemethoden
3-(4-oxoquinazolin-3(4H)-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide can be synthesized using a variety of methods, but the most common approach is through the reaction of 4-oxo-3,4-dihydroquinazoline with N-((1-phenylpyrrolidin-2-yl)methyl)propanamide in the presence of a suitable catalyst. The reaction yields 3-(4-oxoquinazolin-3(4H)-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide as a white crystalline solid with a melting point of 195-197°C.
Wissenschaftliche Forschungsanwendungen
3-(4-oxoquinazolin-3(4H)-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. 3-(4-oxoquinazolin-3(4H)-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. By inhibiting NF-κB activity, 3-(4-oxoquinazolin-3(4H)-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide can reduce inflammation and suppress tumor growth.
Eigenschaften
IUPAC Name |
3-(4-oxoquinazolin-3-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c27-21(12-14-25-16-24-20-11-5-4-10-19(20)22(25)28)23-15-18-9-6-13-26(18)17-7-2-1-3-8-17/h1-5,7-8,10-11,16,18H,6,9,12-15H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWZFPDIYCBZEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-oxoquinazolin-3(4H)-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

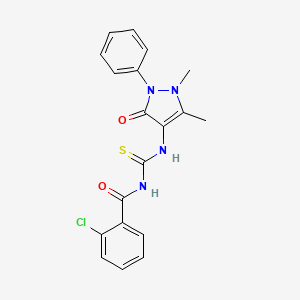


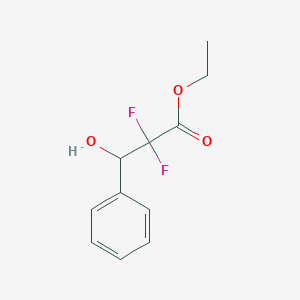
![(E)-6-(2-fluorostyryl)-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2539626.png)

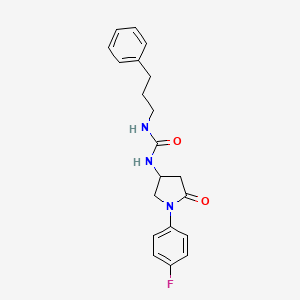
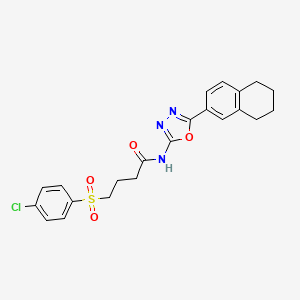
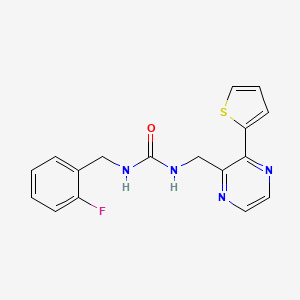
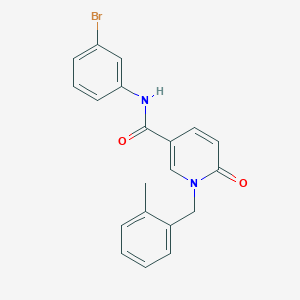
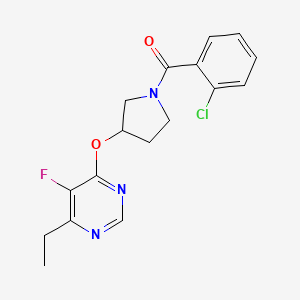
![3-allyl-5-(2-chlorophenyl)-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2539638.png)
